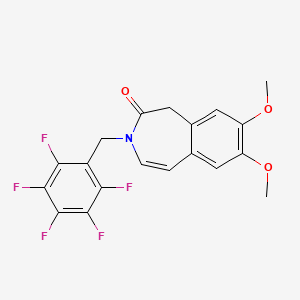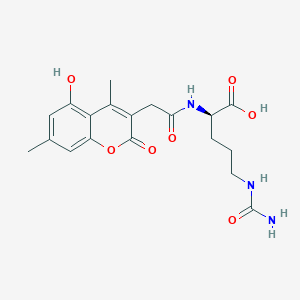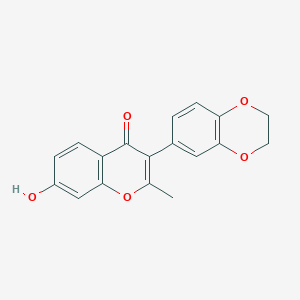![molecular formula C20H20N2O B11146381 2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11146381.png)
2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . The tetrahydroisoquinoline structure is also significant in medicinal chemistry due to its presence in various alkaloids and pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline ring can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: The tetrahydroisoquinoline ring can be reduced to form dihydroisoquinoline derivatives.
Substitution: Both the indole and tetrahydroisoquinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
Oxidation: Indole-3-carboxylic acid
Reduction: Dihydroisoquinoline derivatives
Substitution: Halogenated indole and tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the tetrahydroisoquinoline structure.
Tetrahydroisoquinoline derivatives: Share the tetrahydroisoquinoline moiety but lack the indole structure.
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-methylindol-1-yl)ethanone |
InChI |
InChI=1S/C20H20N2O/c1-15-12-17-7-4-5-9-19(17)22(15)14-20(23)21-11-10-16-6-2-3-8-18(16)13-21/h2-9,12H,10-11,13-14H2,1H3 |
InChI Key |
RFYBQCOBRXJQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate](/img/structure/B11146299.png)
![N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide](/img/structure/B11146308.png)
![(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11146309.png)

![5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide](/img/structure/B11146335.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11146338.png)
![1-(4-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146346.png)
![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B11146354.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B11146362.png)



![1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146389.png)
![7-[(2-Chlorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11146393.png)
